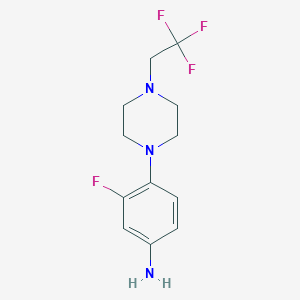![molecular formula C12H15N5O4 B12076362 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pentoses , which are monosaccharides containing five carbon atoms in their carbohydrate moiety . Its systematic name is quite a mouthful, so let’s break it down:
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]: This part refers to the sugar backbone, specifically a pentose with a hydroxymethyl group.
5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one: The pyrimidine ring contains a methyl group at position 5 and a triazole ring fused at position 4.
準備方法
Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature. it’s likely synthesized through multistep processes involving protecting group manipulations, cyclizations, and functional group transformations.
化学反応の分析
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate can convert the hydroxymethyl group to a carboxylic acid.
Reduction: Sodium borohydride can reduce the carbonyl group to a hydroxyl group.
Substitution: Triazoles can participate in nucleophilic substitution reactions.
Major products formed during these reactions would include derivatives of the compound with modified functional groups.
科学的研究の応用
Chemistry: It serves as a building block for nucleosides and nucleotides.
Biology: It may be involved in RNA or DNA synthesis.
Medicine: Investigate its antiviral or anticancer properties.
作用機序
The compound’s mechanism of action likely relates to its interactions with biological macromolecules (e.g., enzymes, receptors). Further research is needed to elucidate specific targets and pathways.
類似化合物との比較
.
特性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3 |
InChIキー |
JPVLKWJVGSRGSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


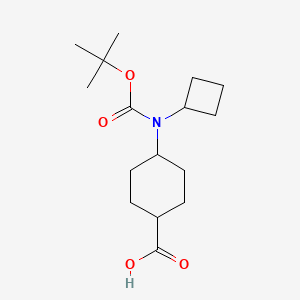
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
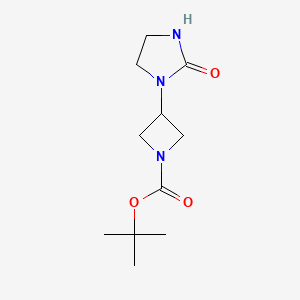
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
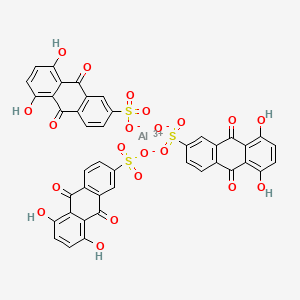

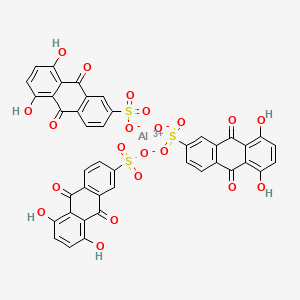
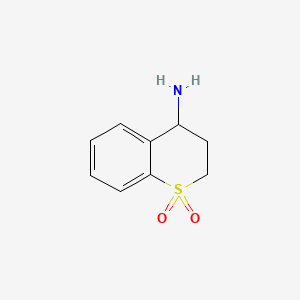
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
